molecular formula C13H24OSi2 B14114146 4-Methoxy-1,2-bis(trimethylsilyl)benzene

4-Methoxy-1,2-bis(trimethylsilyl)benzene

Cat. No.: B14114146
M. Wt: 252.50 g/mol
InChI Key: MCJBEMYTZWQVSI-UHFFFAOYSA-N
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Description

4-Methoxy-1,2-bis(trimethylsilyl)benzene (CAS RN 1427042-51-0) is a specialized organosilane compound offered as a yellow to colorless liquid oil . With the molecular formula C13H24OSi2 and a molecular weight of 252.5 g/mol, it is characterized by its two trimethylsilyl groups positioned on a methoxy-substituted benzene ring . This structure classifies it as a valuable protected and functionalized synthetic intermediate in organic chemistry research. Handling this air-sensitive reagent requires proper safety protocols; it is recommended to store it under an inert atmosphere at 4 to 8 °C to maintain its stability and purity . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers utilize this compound and its analogues, such as the parent 1,2-bis(trimethylsilyl)benzene, as key precursors in various synthetic transformations, including cross-coupling reactions and the generation of reactive intermediates . Its dual silyl groups can be selectively manipulated, making it a versatile building block for constructing complex organic molecules, materials, and ligands in catalytic systems . As with similar reagents, appropriate personal protective equipment should be worn, and safety data sheets for related compounds should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24OSi2

Molecular Weight

252.50 g/mol

IUPAC Name

(4-methoxy-2-trimethylsilylphenyl)-trimethylsilane

InChI

InChI=1S/C13H24OSi2/c1-14-11-8-9-12(15(2,3)4)13(10-11)16(5,6)7/h8-10H,1-7H3

InChI Key

MCJBEMYTZWQVSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 1,2 Bis Trimethylsilyl Benzene and Analogous Frameworks

Classical Approaches to Ortho-Disilylated Arenes

The traditional routes to ortho-disilylated arenes often involve the generation of highly reactive organometallic species from dihaloarenes, followed by quenching with a suitable silyl (B83357) electrophile. Grignard-type methodologies and halogen-silylation exchange reactions represent the cornerstones of these classical approaches. The choice of method, reaction conditions, and solvent system plays a crucial role in determining the yield and selectivity of the desired ortho-disilylated product.

Grignard-Type Methodologies

Grignard reagents, organomagnesium halides, are powerful nucleophiles widely used for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing ortho-disilylated arenes, dihaloaromatic precursors are treated with magnesium to form a di-Grignard reagent or a Grignard reagent that can undergo a second silylation step. However, the formation of di-Grignard reagents from 1,2-dihaloarenes can be challenging due to potential side reactions like benzyne (B1209423) formation. Several variations of the Grignard methodology have been developed to overcome these challenges and improve the efficiency of the ortho-disilylation.

The use of highly reactive magnesium, known as Rieke magnesium, offers significant advantages in the synthesis of Grignard reagents from otherwise unreactive organic halides. Rieke magnesium is prepared by the reduction of a magnesium salt, resulting in a finely divided and highly active form of the metal. This enhanced reactivity allows for the formation of Grignard reagents at much lower temperatures than with conventional magnesium turnings.

For the synthesis of 1,2-bis(trimethylsilyl)benzenes, Rieke magnesium has been shown to be effective in promoting the reaction between 1,2-dihaloarenes and a silylating agent like chlorotrimethylsilane (B32843). uni-konstanz.de This method provides a convenient route to these compounds under milder conditions, avoiding the high temperatures and harsh reagents often required in other procedures. orgsyn.org Research has demonstrated that using Rieke magnesium with 1,2-dibromobenzene (B107964) and chlorotrimethylsilane in tetrahydrofuran (B95107) (THF) at 0°C for 2 hours can lead to the formation of 1,2-bis(trimethylsilyl)benzene (B95815) in good yields. uni-konstanz.de This approach is also applicable to the synthesis of substituted derivatives, including those with fluoro and chloro substituents. uni-konstanz.de

Table 1: Synthesis of 1,2-Bis(trimethylsilyl)benzenes using Rieke Magnesium

Starting MaterialProductYield (%)Reference
1,2-Dibromobenzene1,2-Bis(trimethylsilyl)benzene85 uni-konstanz.de
1,2-Dibromo-4-fluorobenzene4-Fluoro-1,2-bis(trimethylsilyl)benzene82 uni-konstanz.de
1,2-Dibromo-4-chlorobenzene4-Chloro-1,2-bis(trimethylsilyl)benzene78 uni-konstanz.de

The entrainment method is a technique used to initiate the formation of Grignard reagents from less reactive organic halides. It involves the addition of a small amount of a highly reactive "entrainer," typically an alkyl halide such as 1,2-dibromoethane (B42909), to the reaction mixture. The entrainer reacts readily with the magnesium, cleaning the metal surface and facilitating the subsequent reaction of the less reactive aryl halide.

This method has been successfully applied to the synthesis of 1,2-bis(trimethylsilyl)benzenes from 1,2-dibromobenzene. uni-konstanz.de By using magnesium turnings in the presence of 1,2-dibromoethane as an entrainer, the reaction with chlorotrimethylsilane can proceed efficiently at room temperature, offering a significant improvement over traditional methods that often require elevated temperatures. uni-konstanz.deorgsyn.org The reaction is typically carried out in THF and can be completed in a relatively short time. uni-konstanz.de

While information on the specific use of Mg/CuCl hybrid systems for the direct ortho-silylation of arenes is limited in the context of preparing 4-Methoxy-1,2-bis(trimethylsilyl)benzene, copper-catalyzed cross-coupling reactions involving Grignard reagents are a well-established synthetic tool for C-C and C-heteroatom bond formation. acs.orgorganic-chemistry.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. organic-chemistry.org In principle, a hybrid system where magnesium is used to form the Grignard reagent in situ, and a copper catalyst facilitates the coupling with a silylating agent, could offer a viable pathway. Copper catalysts are known to promote the cross-coupling of Grignard reagents with various electrophiles. acs.org The exploration of such systems for ortho-disilylation could provide a valuable alternative to existing methods.

Halogen-Silylation Exchange Reactions

Halogen-silylation exchange reactions provide an alternative route to ortho-disilylated arenes, particularly when direct Grignard formation is problematic. This method typically involves the reaction of a dihaloarene with an organolithium reagent to perform a halogen-metal exchange, followed by quenching the resulting aryllithium species with a silyl halide. Alternatively, direct reaction with a silyl anion can also effect the exchange.

For the synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes, this approach has proven effective. For instance, treatment of a 1,2-dihaloarene with a strong base like n-butyllithium at low temperatures, followed by the addition of chlorotrimethylsilane, can yield the desired ortho-disilylated product. The regioselectivity of the halogen-metal exchange is often influenced by the nature of the halogen and the substituents on the aromatic ring.

Table 2: Synthesis of Functionalized 1,2-Bis(trimethylsilyl)benzenes via Halogen-Silylation Exchange

Starting MaterialReagentsProductYield (%)Reference
1,2-Dibromo-4-fluorobenzene1. n-BuLi, THF, -78°C; 2. Me3SiCl4-Fluoro-1,2-bis(trimethylsilyl)benzene75 nih.gov
1,2-Dibromo-4,5-dichlorobenzene1. n-BuLi, THF, -78°C; 2. Me3SiCl4,5-Dichloro-1,2-bis(trimethylsilyl)benzene72 uni-konstanz.de

Influence of Reaction Solvents on Yield and Selectivity

The choice of solvent is a critical parameter in Grignard-type reactions and halogen-silylation exchanges, significantly impacting the reaction rate, yield, and selectivity. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are most commonly employed for Grignard reagent formation due to their ability to solvate and stabilize the organomagnesium species.

THF is generally a better solvent than diethyl ether for the preparation of Grignard reagents from aryl bromides and chlorides due to its higher boiling point and better solvating power. In the synthesis of 1,2-bis(trimethylsilyl)benzenes, THF is the solvent of choice for both the Rieke magnesium and entrainment methods, allowing the reactions to proceed efficiently at moderate temperatures. uni-konstanz.de

The polarity and coordinating ability of the solvent can also influence the regioselectivity of silylation reactions, especially in cases where multiple reactive sites are present on the aromatic ring. For methoxy-substituted arenes, the solvent can affect the directing effect of the methoxy (B1213986) group. A systematic evaluation of solvents in Grignard reactions of anisole (B1667542) bromide has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable solvent, can be a superior alternative to traditional ethereal solvents in terms of reaction efficiency and safety. researchgate.net

Table 3: Effect of Solvent on the Yield of Grignard Reaction with 4-Bromoanisole

SolventYield of Grignard Reagent (%)Reference
Tetrahydrofuran (THF)95 researchgate.net
Diethyl ether (Et2O)92 researchgate.net
2-Methyltetrahydrofuran (2-MeTHF)96 researchgate.net
Toluene<10 researchgate.net

Note: This table reflects the yield of the Grignard reagent formation, which is a crucial step in the subsequent silylation reaction. Specific data on the final disilylated product yield in different solvents was not available.

Advanced Strategies for Positional Isomer Control and Functionalization

Advanced synthetic strategies are crucial for controlling the specific placement of trimethylsilyl (B98337) groups on an aromatic ring and for ensuring that these methods are compatible with a wide range of other chemical functionalities. The synthesis of specifically substituted organosilicon compounds like this compound relies on precise control over the reaction's regioselectivity.

Directed Metalation Strategies for Substituted Aryl Silylation (e.g., via Methoxy Group Directing Ability)

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy utilizes a directing metalation group (DMG) on the benzene (B151609) ring to guide a strong base to deprotonate a specific, adjacent (ortho) position. The resulting aryl anion can then be trapped by an electrophile, such as a silyl halide, to introduce a silyl group with high precision.

The methoxy group (-OCH₃) is a moderately activating ortho, para-director in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgyoutube.commasterorganicchemistry.com In the context of DoM, it functions as an effective DMG. The oxygen atom's lone pairs can coordinate with the lithium of an organolithium base (like n-butyllithium), positioning the base to abstract a proton from one of the ortho carbons. This proximity effect overcomes the inherent acidity of other protons on the ring, leading to selective metalation.

The general mechanism proceeds as follows:

Coordination: The organolithium reagent (e.g., n-BuLi) coordinates to the oxygen atom of the methoxy group.

Deprotonation: The base removes a proton from the carbon atom ortho to the methoxy group, forming a stabilized aryllithium intermediate.

Silylation: The aryllithium species, a potent nucleophile, attacks an electrophilic silicon source, typically a trimethylsilyl halide (e.g., trimethylsilyl chloride), via a nucleophilic substitution reaction. This step introduces the first trimethylsilyl group at the position ortho to the methoxy group.

To synthesize a bis(trimethylsilyl)benzene derivative, this process can be performed sequentially. For instance, starting with a methoxy-substituted arylsilane, the methoxy group can direct a second metalation and subsequent silylation event to the other ortho position, provided it is available. The relative directing abilities of the methoxy group and the newly introduced trimethylsilyl group become a key factor in determining the position of the second silylation.

Directing Effects of Common Functional Groups in Aromatic Substitution
Functional GroupTypeDirecting EffectActivating/Deactivating
-OCH₃ (Methoxy)Electron Donating (+M > -I)Ortho, ParaActivating
-CH₃ (Alkyl)Electron Donating (+I)Ortho, ParaActivating
-Si(CH₃)₃ (Trimethylsilyl)Varies (Inductive/Hyperconjugation)Ortho, Para (to itself, but often directs meta to other groups)Weakly Activating/Directing
-Cl, -Br, -I (Halogens)Electron Withdrawing (-I > +M)Ortho, ParaDeactivating
-NO₂ (Nitro)Electron Withdrawing (-M, -I)MetaStrongly Deactivating
-C(O)R (Carbonyl)Electron Withdrawing (-M, -I)MetaDeactivating

Functional Group Tolerance in Silylation Protocols

The applicability of a synthetic method is often determined by its compatibility with various functional groups that might be present in the starting material or desired product. Silylation protocols exhibit a range of functional group tolerances depending on the reaction conditions.

Directed Metalation: This method's reliance on strong organolithium bases (e.g., n-BuLi) makes it intolerant of acidic protons. Functional groups such as alcohols (-OH), primary/secondary amines (-NHR), carboxylic acids (-COOH), and terminal alkynes will be deprotonated by the base, consuming the reagent and preventing the desired aryl deprotonation. Therefore, such groups typically require protection before undergoing directed metalation.

Transition Metal-Catalyzed Silylation: Palladium-catalyzed silylation reactions often proceed under milder conditions and demonstrate broader functional group tolerance. organic-chemistry.org For instance, the palladium-catalyzed silylation of aryl chlorides using hexamethyldisilane (B74624) is compatible with functional groups like ethers, amines, sulfides, and indoles. organic-chemistry.org Similarly, copper-catalyzed silylations of aryl triflates offer another route that avoids strongly basic conditions. rsc.org These methods are often preferred when working with complex molecules where sensitive functionalities are present. Iridium-catalyzed C-H silylation has also been shown to be effective for electron-rich arenes containing sensitive groups. escholarship.org

Functional Group Compatibility in Different Silylation Methods
Functional GroupDirected Metalation (e.g., n-BuLi)Pd-Catalyzed SilylationIr/Rh-Catalyzed C-H Silylation
Ethers (-OR)Compatible (often used as DMG)CompatibleCompatible
Alcohols (-OH)Incompatible (Requires Protection)Compatible (May require specific conditions)Incompatible (Requires Protection)
Amines (-NR₂)Tertiary amines compatible; 1°/2° require protectionCompatibleCompatible
Halides (-Cl, -Br)Compatible (May undergo metal-halogen exchange)Can be the reactive site (e.g., aryl chlorides)Compatible
Esters (-COOR)Incompatible (Reacts with base)CompatibleCompatible
Nitriles (-CN)Incompatible (Reacts with base)Tolerated in some systemsCompatible

Peterson Olefination in Organosilicon Arene Synthesis

The Peterson olefination is a classic reaction in organosilicon chemistry that provides a versatile method for synthesizing alkenes. organicreactions.orgresearchgate.net It is not a direct method for the synthesis of an organosilicon arene like this compound, but rather a powerful transformation that utilizes an α-silyl carbanion, which could potentially be derived from a silylated arene.

The reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone. wikipedia.org This addition forms a β-hydroxysilane intermediate. This intermediate is then eliminated to form an alkene. wikipedia.org A key advantage of the Peterson olefination is that the stereochemical outcome of the elimination can be controlled. wikipedia.orgorganic-chemistry.org

Acid-catalyzed elimination proceeds via an anti-elimination pathway.

Base-catalyzed elimination proceeds via a syn-elimination pathway.

This control allows for the selective synthesis of either the (E)- or (Z)-alkene from the same β-hydroxysilane intermediate, which can be isolated and its diastereomers separated. wikipedia.org

In the context of organosilicon arenes, the Peterson olefination would be relevant if the arene possessed a silyl group on a benzylic carbon, for example, Ar-CH₂-SiMe₃. Deprotonation of the benzylic carbon would generate the required α-silyl carbanion, which could then react with a carbonyl compound to form a stilbene (B7821643) derivative or other vinyl arene. The reaction is valued for its operational simplicity and the easy removal of the volatile siloxane by-product, which is an advantage over the Wittig reaction that produces solid phosphine (B1218219) oxide by-products. qub.ac.uk

Comparative Analysis of Synthetic Efficiency and Scalability

When selecting a synthetic route for a target molecule, particularly for industrial applications, both the efficiency and scalability of the method are paramount considerations. Efficiency encompasses factors like chemical yield, reaction time, and atom economy, while scalability refers to the feasibility of safely and economically performing the reaction on a large scale.

Synthetic Strategy Typical Reagents Advantages Disadvantages Scalability
Directed ortho Metalation (DoM) Aryl ether, n-BuLi, TMEDA, TMSClHigh regioselectivity; well-established methodology.Requires stoichiometric strong base; cryogenic temperatures (-78 °C); intolerant of many functional groups.Challenging. Use of pyrophoric reagents and low temperatures pose safety and cost issues on a large scale.
Friedel-Crafts Silylation Arene, silyl halide, Lewis acid (e.g., AlCl₃)Simple reagents.Poor regioselectivity with substituted arenes; harsh conditions; catalyst can be difficult to remove.Moderate. Can be scaled but product purification and waste disposal can be problematic.
Palladium-Catalyzed Cross-Coupling Aryl halide/triflate, disilane (B73854) (e.g., (Me₃Si)₂), Pd catalyst, ligandHigh yields; excellent functional group tolerance; milder conditions than DoM. organic-chemistry.orgCost of palladium catalyst and ligands; potential for metal contamination in the product.Good. Widely used in pharmaceutical manufacturing; catalyst loading can be optimized to reduce cost.
Iridium/Rhodium-Catalyzed C-H Silylation Arene, hydrosilane or disilane, Ir/Rh catalystDirect functionalization of C-H bonds (high atom economy); good regioselectivity with directing groups. escholarship.orgHigh cost of noble metal catalysts; may require specific directing groups for high selectivity.Moderate to Good. An emerging area with potential for efficient, waste-reducing processes, but catalyst cost and turnover are key factors.

Directed metalation, while offering excellent positional control, is often less desirable for large-scale synthesis due to the use of stoichiometric quantities of hazardous organolithium reagents and the need for cryogenic conditions. In contrast, transition metal-catalyzed methods, such as palladium-catalyzed cross-coupling of aryl halides or direct C-H silylation, represent more scalable and efficient alternatives. organic-chemistry.orgescholarship.org These catalytic approaches use smaller amounts of reagents, often proceed under milder conditions, and exhibit greater functional group tolerance, making them more aligned with the principles of green and sustainable chemistry.

Reactivity Profiles and Mechanistic Investigations of 4 Methoxy 1,2 Bis Trimethylsilyl Benzene and Analogues

Role as a Precursor to Reactive Intermediates

The compound 4-Methoxy-1,2-bis(trimethylsilyl)benzene belongs to a class of aromatic compounds strategically functionalized to serve as stable precursors for highly reactive intermediates. Specifically, ortho-bis(trimethylsilyl)arenes and their analogues, such as ortho-(trimethylsilyl)aryl triflates, are widely utilized in organic synthesis for the in situ generation of arynes. These arynes are fleeting, neutral species derived from an aromatic ring by the formal removal of two adjacent substituents, resulting in a strained carbon-carbon triple bond within the ring. wikipedia.org The presence of the methoxy (B1213986) group on the benzene (B151609) ring influences the electronic properties and subsequent reactivity of the generated aryne intermediate, 4-methoxybenzyne.

The generation of benzyne (B1209423) from ortho-disubstituted arenes provides a powerful method for accessing this highly reactive intermediate under controlled conditions. Precursors like 2-(trimethylsilyl)phenyl triflate and its analogues are particularly effective for producing benzyne under mild conditions, avoiding the need for strong bases or high temperatures typically required for dehydrohalogenation methods. wikipedia.orgtcichemicals.com The reaction is initiated by a fluoride (B91410) source, such as cesium fluoride (CsF), potassium fluoride with 18-crown-6, or tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT). nih.govresearchgate.net

This fluoride-induced 1,2-elimination is a cornerstone of modern aryne chemistry. masterorganicchemistry.com The use of these precursors is advantageous as they are often stable, easily handled, and the reaction conditions are tolerant of a wide range of functional groups. For instance, 3-methoxybenzyne can be generated from 3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of CsF for use in microwave-assisted [3+2] cycloadditions. researchgate.net This methodology allows for the controlled, in situ formation of the aryne, which can then be immediately trapped by a suitable reaction partner.

Table 1: Common Precursors and Conditions for Benzyne Generation

PrecursorFluoride SourceTypical ConditionsRef
2-(Trimethylsilyl)phenyl trifluoromethanesulfonateCsF, KF/18-Crown-6Acetonitrile, rt tcichemicals.com
2-(Trimethylsilyl)phenyl trifluoromethanesulfonateTBATTHF, rt nih.gov
3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonateCsF, KF/18-Crown-6Microwave, 125°C researchgate.net
Anthranilic acidDiazotizationHeat wikipedia.org
1-Bromo-2-fluorobenzeneMagnesiumHeat wikipedia.org

The formation of an aryne from an ortho-(trimethylsilyl)aryl triflate precursor proceeds via a well-established mechanistic pathway. youtube.com The process is initiated by the nucleophilic attack of a fluoride ion on the silicon atom of the trimethylsilyl (B98337) (TMS) group. Silicon's high affinity for fluoride drives this initial step.

The mechanism unfolds as follows:

Desilylation : The fluoride ion coordinates to the silicon atom of the TMS group, forming a pentacoordinate siliconate intermediate. This step effectively cleaves the silicon-carbon bond, generating a transient aryl anion. youtube.com

Elimination : The resulting carbanion is positioned ortho to a good leaving group, typically a trifluoromethanesulfonate (triflate, OTf) group. The lone pair of electrons on the carbon atom then expels the triflate leaving group in a 1,2-elimination reaction.

Aryne Formation : This elimination step results in the formation of a new, strained triple bond within the benzene ring, yielding the aryne intermediate. nih.govyoutube.com

This pathway is highly efficient and allows for aryne generation at room temperature, a significant advantage over older methods. nih.gov The mildness of these conditions preserves the integrity of sensitive functional groups elsewhere in the molecule, expanding the synthetic utility of aryne chemistry.

Cycloaddition Reactions

Once generated, the highly electrophilic triple bond of 4-methoxybenzyne makes it an excellent substrate for a variety of pericyclic reactions. wikipedia.org These cycloaddition reactions provide rapid access to complex, polycyclic aromatic and heterocyclic systems. The electron-donating methoxy group can impart regioselectivity in cycloadditions with unsymmetrical reaction partners.

The [2+2+2] cyclotrimerization is a powerful reaction for the construction of substituted benzene rings. In the context of aryne chemistry, this reaction typically involves the cycloaddition of an aryne with two alkyne molecules, or the self-condensation of three aryne units, often mediated by a transition metal catalyst. uwindsor.ca

Palladium-catalyzed cyclotrimerization of arynes offers a novel route to polycyclic aromatic hydrocarbons (PAHs) like triphenylenes. nih.gov Similarly, titanium-based catalysts can be employed for the [2+2+2] cycloaddition of an aryne with two equivalents of an alkyne to produce substituted naphthalenes. nih.gov The challenge in these reactions often lies in controlling the chemoselectivity, preventing the aryne from simply dimerizing. One strategy involves using a bulky alkyne partner, such as bis(trimethylsilyl)acetylene (B126346) (BTMSA), which resists self-trimerization. uwindsor.ca These methods provide a convergent approach to complex aromatic cores from simple, readily available precursors.

Table 2: Examples of [2+2+2] Cycloaddition Reactions Involving Arynes

Aryne SourceCoupling Partner(s)Catalyst SystemProduct TypeRef
o-(Trimethylsilyl)aryl triflateAlkynesPalladium(0)Extended Triphenylenes nih.gov
Cp*₂ZrPh₂ (Benzyne precursor)AlkynesTitanium-basedSubstituted Naphthalenes nih.gov
AryneAryne, AlkenePalladium(0)Dihydrophenanthrenes nih.gov
Diyne + Diynophile (HDDA reaction)(Self-condensation)Cobalt-basedAnnelated Benzene Derivatives uwindsor.ca

The [4+2] cycloaddition, or Diels-Alder reaction, is one of the most well-known and synthetically useful reactions involving arynes. libretexts.org Arynes are highly reactive dienophiles due to the significant strain of their triple bond. They readily react with conjugated dienes (4π-electron systems) to form six-membered rings, providing a direct route to benzannulated bicyclic systems. wikipedia.orgnih.gov

For example, benzyne generated from o-(trimethylsilyl)aryl triflates can undergo efficient intramolecular [4+2] cycloadditions with tethered dienes, enynes, and arenynes. nih.gov These reactions proceed readily at room temperature to furnish highly condensed polycyclic aromatic compounds. nih.gov The reaction of benzyne with furan (B31954) is a classic example that yields an epoxy-naphthalene derivative. wikipedia.org The regiochemistry of the addition of substituted benzynes, such as 4-methoxybenzyne, to unsymmetrical dienes is governed by the electronic and steric properties of the substituents on both reacting partners.

Arynes can also participate in [3+2] cycloaddition reactions with 1,3-dipoles to construct five-membered heterocyclic rings. researchgate.netlibretexts.org A 1,3-dipole is a three-atom, four-pi-electron species that reacts with a dipolarophile (in this case, the aryne) in a concerted fashion. uchicago.edu

This methodology is a versatile tool for synthesizing a variety of heterocyclic scaffolds. For instance, the reaction of benzynes with azides, generated in situ, leads to the formation of benzotriazoles. researchgate.net Other 1,3-dipoles such as ylides and nitrones are also compatible with aryne cycloadditions. researchgate.net These reactions are often highly efficient and provide a modular approach to heterocycles that are prevalent in pharmaceuticals and materials science. The use of precursors like this compound allows these transformations to be carried out under mild conditions, preserving functional group integrity.

Table 3: Examples of [3+2] Cycloaddition Reactions with Benzynes

1,3-Dipole TypeExample DipoleAryneProduct ClassRef
AzideSodium AzideBenzyneBenzotriazole researchgate.net
YlideIsoquinoliniumBenzyneFused Pyrrolidine researchgate.net
Nitrile Oxide(Generated in situ)(Generic dipolarophile)Isoxazoline uchicago.edu
YnamideTethered YnamideBenzyneFused Pyrrole researchgate.net

Regioselectivity and Stereoselectivity in Cycloadditions

The participation of this compound in cycloaddition reactions is governed by the electronic and steric influences of its substituents. In reactions like the Diels-Alder ([4+2] cycloaddition) or 1,3-dipolar cycloadditions, the methoxy and trimethylsilyl groups exert significant control over the regiochemical and stereochemical outcomes. nih.gov Theoretical studies are often employed to understand and predict these selectivities in complex systems. nih.govnih.gov

The electron-donating methoxy group (-OCH₃) activates the aromatic ring towards cycloaddition with electron-deficient dienophiles or dipoles, functioning as an electron-rich diene component. Conversely, the trimethylsilyl (TMS) groups, while sterically bulky, are known to stabilize adjacent carbocations (β-silyl effect) and can influence the electronic distribution within the benzene ring.

In a hypothetical [4+2] cycloaddition, the regioselectivity would be dictated by the matching of frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). The strong activating and ortho-, para-directing nature of the methoxy group would likely direct the dienophile to add across the C4-C5 or C3-C6 positions. However, the presence of the bulky TMS groups at the C1 and C2 positions introduces considerable steric hindrance, which could disfavor addition at the C3-C6 positions and potentially favor addition at the less hindered C4-C5 positions.

For 1,3-dipolar cycloadditions, the regioselectivity is similarly complex. The reaction between an arylnitrile N-oxide and a silylated nitroethene, for example, has been studied computationally to resolve ambiguities in experimental outcomes regarding the final regioisomer. researchgate.netmdpi.com In the case of this compound, the choice of dipole would determine the nature of the interaction, but the directing effects of the substituents remain paramount. The stereoselectivity (e.g., endo/exo selectivity in Diels-Alder reactions) would be largely influenced by steric repulsions from the trimethylsilyl groups, likely favoring the less-hindered exo approach of the incoming dienophile. nih.gov

Table 1: Predicted Directing Effects in Cycloaddition Reactions

Substituent Electronic Effect Steric Effect Predicted Influence on Regioselectivity Predicted Influence on Stereoselectivity
4-Methoxy Strong electron-donating, activating Moderate Directs addition to C3, C5, C6 Minor
1,2-bis(trimethylsilyl) Weakly electron-donating, β-stabilizing Large Hinders addition at C3 and C6 Favors exo approach

Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling Methods (e.g., Hiyama-type reactions)

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, particularly Hiyama-type couplings. organic-chemistry.org The Hiyama coupling forms a carbon-carbon bond between an organosilane and an organic halide or triflate. organic-chemistry.org A crucial step in the mechanism is the activation of the relatively inert C-Si bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base, which forms a hypervalent, pentacoordinate silicon species that is more reactive towards transmetalation to the palladium center. organic-chemistry.orgacs.org

In the context of this compound, one of the two C(sp²)-Si bonds can be selectively activated and coupled with various aryl, heteroaryl, or vinyl halides/triflates. The presence of two TMS groups offers the potential for sequential couplings if reaction conditions are carefully controlled. The electron-rich nature of the aromatic ring, enhanced by the methoxy group, can facilitate the oxidative addition step at the palladium center.

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst adds to the organic halide (R-X) to form a Pd(II) intermediate.

Activation: The organosilane is activated by a fluoride ion or base.

Transmetalation: The aryl group from the activated pentacoordinate silicate (B1173343) is transferred to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. acs.org

Recent advancements have also explored fluoride-free Hiyama couplings, which often utilize specific ligands or bases like NaOH to promote the reaction, sometimes in aqueous media. mdpi.com

Table 2: Representative Palladium-Catalyzed Hiyama Coupling Conditions

Catalyst Activator Coupling Partner (R-X) Solvent Temperature Outcome
Pd(OAc)₂ / PPh₃ TBAF Aryl Iodide THF 60-80 °C Biaryl product
Pd₂(dba)₃ / SPhos Cs₂CO₃ Aryl Bromide Dioxane 100 °C Biaryl product
[(allyl)PdCl]₂ / AsPh₃ Cs₂CO₃ Aryl Bromide DME 80 °C Asymmetrical biaryl. mdpi.com
Pd(NH₃)₂Cl₂ NaOH 4-Bromoanisole H₂O 100 °C Biaryl product. mdpi.com

Other Transition Metal Catalyzed Transformations

Beyond palladium, other transition metals can catalyze transformations involving aryl silanes like this compound. Nickel catalysts, for instance, are increasingly used for cross-electrophile couplings. acs.org A notable example is the silyl-Negishi reaction, where an organozinc reagent is coupled with a silicon electrophile. acs.orgnih.gov While this is the reverse of the typical reactivity for our substrate, it highlights the versatility of silicon compounds in transition metal catalysis.

Copper-catalyzed systems have also been developed for the cross-coupling of aryl iodides with chlorosilanes. acs.org Furthermore, iridium and rhodium complexes are known to catalyze the direct silylation of aromatic C-H bonds. escholarship.org While this compound is already silylated, related transformations could involve isotopic labeling or the introduction of different silyl (B83357) groups. These catalysts work through mechanisms distinct from palladium, often involving C-H activation pathways. escholarship.org

Substitution and Derivatization Reactions

Selective Cleavage and Modification of Trimethylsilyl Groups

The trimethylsilyl groups on this compound can be selectively cleaved, a process known as desilylation or deprotection. wikipedia.org This reaction is fundamental for unmasking a reactive C-H bond for subsequent functionalization. The C-Si bond can be cleaved under various conditions, with the choice of reagent allowing for a degree of selectivity. nih.gov

Common methods for desilylation include:

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent, readily cleaving the Si-C bond due to the high affinity of fluorine for silicon. harvard.edu

Acid-mediated cleavage: Protic acids (e.g., HCl, TFA) or Lewis acids can promote protodesilylation, replacing the TMS group with a hydrogen atom.

Base-mediated cleavage: Bases such as potassium carbonate in methanol (B129727) or sodium hydroxide (B78521) can also effect cleavage, particularly for aryl-TMS bonds. nih.gov

Given the two adjacent TMS groups, selective mono-desilylation can be challenging but may be achievable under mild conditions or with sterically hindered reagents, exploiting subtle differences in the steric environment. Complete di-desilylation would occur under harsher or prolonged reaction conditions. The modification of the TMS groups themselves is less common than their cleavage, but they can be replaced by other functional groups through ipso-substitution reactions.

Table 3: Common Reagents for Desilylation of Aryl-TMS Bonds

Reagent Conditions Selectivity Notes
TBAF THF, room temp. Highly effective, may lack selectivity in poly-silylated compounds. harvard.edu
HF-Pyridine CH₃CN, 0 °C Powerful reagent, cleaves most silyl groups. harvard.edu
K₂CO₃ / MeOH Methanol, room temp. Mild conditions, good for selective cleavage of TMS ethers/alkynes. nih.gov
TFA / H₂O DCM, room temp. Acid-catalyzed protodesilylation.
I₂ / MeOH Methanol Can selectively cleave alkyl silyl ethers in the presence of aryl silyl ethers.

Functionalization of the Aromatic Ring System

The functionalization of the aromatic ring of this compound is directed by the three existing substituents. Electrophilic aromatic substitution (SₑAr) is a primary method for introducing new functional groups. msu.edu

The directing effects are as follows:

Methoxy group (-OCH₃): A powerful activating, ortho-, para-director. It strongly directs incoming electrophiles to positions 3 and 5 (ortho) and position 6 (which is blocked).

Trimethylsilyl groups (-SiMe₃): These are considered weak activating groups and are also ortho-, para-directors. However, their most significant role in SₑAr is promoting ipso-substitution, where the electrophile directly replaces the TMS group. This is a highly valuable and regioselective reaction pathway.

The outcome of an electrophilic substitution reaction depends on the competition between these directing effects. Due to the steric bulk of the two adjacent TMS groups, electrophilic attack at the C3 position is hindered. Attack at the C5 position is electronically favored by the methoxy group. However, ipso-substitution at C1 or C2 is often the dominant pathway, as the C-Si bond is readily cleaved upon attack by an electrophile, forming a stable trimethylsilyl cation equivalent. This allows for the precise introduction of a wide range of functional groups (e.g., halogens, nitro groups, acyl groups) at the former silylated positions. scilit.com

Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution

Electrophile (E⁺) Reagent Example Predicted Major Product(s)
Halogenation Br₂ / FeBr₃ ipso-Substitution: 1-Bromo-4-methoxy-2-(trimethylsilyl)benzene
Nitration HNO₃ / H₂SO₄ ipso-Substitution: 4-Methoxy-1-nitro-2-(trimethylsilyl)benzene
Friedel-Crafts Acylation RCOCl / AlCl₃ Substitution at C5: 1-Acyl-5-methoxy-2,3-bis(trimethylsilyl)benzene
Protodesilylation CF₃COOH ipso-Substitution: 4-Methoxy-1-(trimethylsilyl)benzene

Reactivity of the Methoxy Substituent in Functional Transformations

The methoxy group (-OCH₃) in this compound is a key functional site, though its reactivity is significantly influenced by the adjacent trimethylsilyl (TMS) groups. Generally, aromatic methyl ethers like anisole (B1667542) can undergo transformation through two primary pathways: cleavage of the O-CH₃ bond (demethylation) or reactions involving the aromatic ring, such as hydroxylation or substitution. nih.gov

Ether cleavage in aromatic systems is typically achieved under harsh conditions using strong acids like hydrohalic acids (HBr or HI), Lewis acids (e.g., BBr₃), or through nucleophilic displacement. wikipedia.org In the context of this compound, the steric bulk of the ortho- and meta-TMS groups would likely hinder the approach of nucleophiles or acidic reagents to the oxygen atom, potentially rendering the methoxy group more robust compared to unsubstituted anisole.

Enzymatic systems, such as unspecific peroxygenases (UPOs), have been shown to catalyze the oxyfunctionalization of anisole, leading to both aromatic hydroxylation and demethylation products like phenol (B47542), guaiacol, and hydroquinone. nih.gov While direct studies on the silylated analogue are not prevalent, it is plausible that similar enzymatic or biomimetic oxidation could lead to functionalization, although the TMS groups would again exert significant steric and electronic influence on the regioselectivity of such transformations.

Another potential reaction is the transalkylation of the methoxy group, a process observed for anisole over acidic zeolite catalysts, where two anisole molecules can disproportionate to form phenol and methylanisole. ou.edu The high electron density of the silylated benzene ring, resulting from the electron-donating properties of both the methoxy and TMS groups, might facilitate such electrophilic reactions, though the specific conditions required would need to be tailored to the substrate. The reactivity of surface methoxy groups on catalysts has been shown to be high, allowing for the methylation of various organic compounds. nih.govresearchgate.net

Table 1: Comparison of General Anisole Reactivity Pathways This table is generated based on documented reactions of anisole and its derivatives and serves as a predictive model for the potential reactivity of this compound.

Reaction TypeReagents/ConditionsExpected Outcome for AnisoleProbable Influence of TMS Groups on Analogue
O-Demethylation Strong acids (HBr, HI), Lewis acids (BBr₃)PhenolSteric hindrance may reduce reaction rate.
Aromatic Hydroxylation Unspecific Peroxygenases (UPOs), Fenton systemsMethoxyphenols (Guaiacol, 4-Methoxyphenol)TMS groups will direct regioselectivity.
Transalkylation Acidic Zeolite CatalystsPhenol + MethylanisoleElectronic effects may promote reaction.
Photo-Claisen Rearrangement UV IrradiationOrtho- and Para-methylphenolsPotential for rearrangement or fragmentation. researchgate.net

Computational Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of substituted aromatic compounds. While specific computational studies on this compound are not widely available, analysis of analogous systems allows for a detailed theoretical understanding of its potential reactivity.

Transition state (TS) analysis is crucial for determining the kinetics and feasibility of a chemical reaction. For transformations involving the methoxy group, such as ether cleavage or substitution, computational methods like Density Functional Theory (DFT) can be used to locate and characterize the structure and energy of the transition state.

For example, in the acid-catalyzed cleavage of an aromatic ether, the TS would involve the protonated ether oxygen and the attacking nucleophile. wikipedia.org Theoretical studies on OH radical reactions with aliphatic ethers have successfully modeled H-abstraction pathways and calculated rate coefficients using variational transition-state theory, demonstrating the power of these methods. nih.gov For this compound, TS calculations would be essential to quantify the steric strain introduced by the TMS groups and its impact on the activation energy for nucleophilic attack at the methyl carbon or the ipso-position. Similarly, for potential radical reactions, computational modeling could identify the lowest-energy transition states for hydrogen abstraction or addition to the aromatic ring.

Reaction coordinate mapping involves calculating the energy of a system as it progresses from reactants to products along a specific reaction pathway. This provides a detailed energy profile, including the energies of intermediates and transition states. For a multi-step reaction, such as the potential demethylation followed by aromatic functionalization of this compound, mapping the reaction coordinate would reveal the rate-determining step and identify any stable intermediates. Computational studies on complex catalytic cycles, such as the methanol-to-olefin process in zeolites, extensively use this approach to understand reaction selectivity and catalyst performance. researchgate.net This technique could be applied to model potential rearrangement reactions, such as a photo-Claisen type rearrangement, to determine the energetic feasibility of concerted versus stepwise radical pathways. researchgate.net

The electronic nature of the substituents profoundly dictates the reactivity of the benzene ring. The methoxy group is a strong π-donor, activating the ring towards electrophilic aromatic substitution, particularly at the ortho and para positions. The trimethylsilyl group is also considered an electron-donating group, primarily through σ-donation. The combined effect of one methoxy and two TMS groups would make the aromatic ring exceptionally electron-rich, significantly influencing its reactivity.

DFT calculations can be employed to visualize these electronic effects. clinicsearchonline.org Key parameters include:

Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a high negative potential around the aromatic ring and the oxygen atom.

Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. An electron-rich system will have a high-energy HOMO, making it a good electron donor for reactions with electrophiles. DFT studies on similar complex aromatic molecules have successfully used HOMO-LUMO analysis to understand molecular interactions and reactivity. clinicsearchonline.orgnih.gov

These computational analyses would confirm the enhanced nucleophilicity of the aromatic ring and help predict the most likely sites for electrophilic attack, as well as the molecule's behavior in redox reactions.

The stability of silicon-containing functional groups in aqueous environments is critical for their application. The target molecule contains aryl-alkylsilyl functionalities (Ar-SiMe₃), which must be distinguished from aryl silyl ethers (Ar-O-SiR₃).

Aryl-SiMe₃ (Alkylsilyl) Groups: The carbon-silicon bond is generally characterized by high thermal stability and relative inertness to hydrolysis under neutral conditions. The Si-C bond is a strong covalent bond with low polarity. Studies on the aqueous stability of various hydrosilanes have shown that many substituted silanes are resistant to hydrolysis at neutral pH over extended periods. nih.gov Cleavage of the Ar-Si bond typically requires harsh conditions, often involving electrophilic reagents (like H⁺ or halogens) or specific nucleophiles like fluoride ions in the presence of an oxidizing agent.

Ar-O-SiR₃ (Silyl Ether) Groups: In contrast, the silicon-oxygen bond of a silyl ether is significantly more labile. Silyl ethers are widely used as protecting groups for alcohols and phenols precisely because they can be cleaved under relatively mild and specific conditions. organic-chemistry.org They are generally unstable to acidic and basic aqueous conditions and are particularly susceptible to cleavage by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF), which exploit the exceptionally high strength of the Si-F bond. gelest.com The rate of hydrolysis can be tuned by adjusting the steric bulk of the substituents on the silicon atom. gelest.com

Table 2: Comparative Stability of Silicon Functional Groups

Functional Group Bond Type General Hydrolytic Stability (Neutral pH) Common Cleavage Conditions
Aryl-trimethylsilyl C-Si High Strong electrophiles; fluoride with oxidant
Aryl silyl ether O-Si Low Mild acid/base; Fluoride ions (e.g., TBAF) gelest.comuib.no

The photochemical behavior of this compound is expected to be complex, with potential reaction pathways involving both the aromatic ether moiety and the organosilicon groups.

Aromatic ethers are known to undergo photochemical rearrangements, such as the photo-Fries and photo-Claisen reactions. researchgate.net Upon UV irradiation, homolytic cleavage of the O-CH₃ bond could occur, generating a phenoxy radical and a methyl radical within a solvent cage. These radicals could then recombine at the ortho or para positions of the ring or escape the cage to react with other molecules.

The presence of trimethylsilyl groups can also influence photochemical pathways. Organosilicon compounds can undergo various photochemical reactions, including 1,3-silyl migrations and bond cleavage. nih.gov Furthermore, the degradation of aromatic compounds in the environment is often mediated by photochemical processes. researchgate.net Sunlight can induce the transformation of complex aromatic molecules into smaller, sometimes more biodegradable, compounds. nih.gov The degradation of organosilicon benzene derivatives can proceed via photo-reduction or oxidation, depending on the conditions. researchgate.net The specific degradation pathway of this compound would depend on factors like the irradiation wavelength, the presence of photosensitizers, and the reaction medium.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic and organosilicon molecules, providing detailed information about the hydrogen, carbon, and silicon atomic nuclei.

Advanced ¹H and ¹³C NMR Techniques for Aromatic Systems

The analysis of the ¹H and ¹³C NMR spectra provides definitive confirmation of the molecular structure of 4-Methoxy-1,2-bis(trimethylsilyl)benzene.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the trimethylsilyl (B98337), methoxy (B1213986), and aromatic protons. The eighteen protons of the two equivalent trimethylsilyl (-Si(CH₃)₃) groups are expected to produce a sharp, intense singlet, typically appearing far upfield, near 0.25 ppm, a characteristic region for trimethylsilyl groups attached to an aromatic ring. wikipedia.org The three protons of the methoxy (-OCH₃) group should also appear as a singlet, anticipated around 3.8 ppm.

The aromatic region of the spectrum is more complex. The three protons on the benzene (B151609) ring constitute a highly coupled ABC spin system, which often requires advanced analytical methods for full interpretation. ethz.chorganicchemistrydata.orgcsbsju.edu Based on established substituent effects, the proton at the C5 position (H-5), situated between a trimethylsilyl group and a hydrogen, is expected to be the most downfield. The proton at C3 (H-3), adjacent to the methoxy group, would likely be the most upfield due to the shielding effect of the electron-donating methoxy group. The proton at C6 (H-6) would appear at an intermediate chemical shift. The coupling constants between these protons (J-coupling) would provide further information on their relative positions.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom. libretexts.org For this compound, eight distinct signals are expected. The two equivalent trimethylsilyl groups would give rise to a single, sharp signal at approximately 1.0 ppm. The methoxy carbon is anticipated around 55 ppm. researchgate.netchemicalbook.com

The six aromatic carbons will appear in the typical downfield region of 120-160 ppm. libretexts.org The carbon atom attached to the methoxy group (C-4) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The two carbons bearing the trimethylsilyl groups (C-1 and C-2) will also be significantly downfield. The remaining three carbons (C-3, C-5, and C-6) will have chemical shifts influenced by the combined electronic effects of the substituents. hmdb.cascispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
-Si(CH₃)₃~ 0.25 (s, 18H)~ 1.0
-OCH₃~ 3.80 (s, 3H)~ 55.0
C1-Si---~ 140.0
C2-Si---~ 138.0
C3-H~ 6.85 (d)~ 112.0
C4-O---~ 160.0
C5-H~ 7.40 (dd)~ 135.0
C6-H~ 7.00 (d)~ 120.0

Applications of ²⁹Si NMR Spectroscopy for Organosilicon Structure

²⁹Si NMR spectroscopy is a powerful and specific tool for the characterization of organosilicon compounds. pascal-man.com Although it is a less sensitive nucleus compared to ¹H, it provides direct information about the chemical environment of the silicon atoms. numegalabs.com For this compound, the two silicon atoms are in identical chemical environments. Therefore, the ²⁹Si NMR spectrum is expected to show a single, sharp resonance. acs.org

The chemical shift of this signal is sensitive to the nature of the substituents attached to the silicon. For aryltrimethylsilanes, the ²⁹Si chemical shift typically appears in a well-defined upfield region. rsc.orgresearchgate.netnih.gov The observation of a single peak in the expected range confirms the presence of the two equivalent trimethylsilyl groups and the integrity of the Si-C aromatic bonds. unige.chresearchgate.net

Table 2: Predicted ²⁹Si NMR Chemical Shift (δ) for this compound
Assignment ²⁹Si NMR (Predicted δ, ppm)
-Si(CH₃)₃~ -5 to -10

Quantitative NMR (qNMR) Applications in Purity Assessment and Concentration Measurement

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of chemical compounds with high accuracy and precision, traceable to the International System of Units (SI). bwise.krnih.gov This technique is particularly valuable for the purity assessment of this compound. nih.gov

The methodology involves accurately weighing the analyte and a certified internal standard into an NMR tube and acquiring a ¹H NMR spectrum under specific, optimized conditions that ensure a linear response between signal integral and molar concentration. acs.orgacs.org Key parameters include a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant protons.

For this compound, the sharp singlet from the 18 equivalent protons of the two trimethylsilyl groups is an ideal signal for quantification due to its high intensity and its location in a region of the spectrum that is typically free from interfering signals from common impurities or solvents. epfl.ch By comparing the integral of this signal to the integral of a known signal from the internal standard, the absolute purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

The advantages of qNMR include its non-destructive nature, the ability to quantify the compound without needing an identical reference standard of the analyte itself, and the capacity to detect and quantify NMR-active impurities simultaneously. nih.govuakron.eduresearchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to display several characteristic absorption bands. libretexts.org

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on the benzene ring. researchgate.net

Aliphatic C-H Stretching: Stronger bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the trimethylsilyl and methoxy substituents are expected in the 2850-2970 cm⁻¹ region. pstc.org

Aromatic C=C Stretching: One or more medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring. chemanalytical.com

C-O Stretching: A strong band corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether (methoxy group) is anticipated around 1250 cm⁻¹. gelest.com

Si-CH₃ Vibrations: A strong, sharp band near 1250 cm⁻¹ is characteristic of the symmetric deformation (umbrella mode) of the CH₃ groups attached to silicon. Additional rocking modes for the Si-CH₃ groups are expected between 750 and 870 cm⁻¹. gelest.comresearchgate.net

Si-C (Aryl) Stretching: A band corresponding to the stretching of the silicon-aromatic carbon bond is also expected.

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong bands in the 800-880 cm⁻¹ region due to out-of-plane C-H bending vibrations. nist.gov

Table 3: Predicted FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Assignment Expected Intensity
~ 3050Aromatic C-H StretchMedium
~ 2960Asymmetric CH₃ Stretch (Si-CH₃, O-CH₃)Strong
~ 2870Symmetric CH₃ Stretch (Si-CH₃, O-CH₃)Medium
~ 1590Aromatic C=C Ring StretchMedium
~ 1490Aromatic C=C Ring StretchMedium
~ 1250Symmetric CH₃ Deformation (Si-CH₃) / Asymmetric C-O-C StretchStrong, Sharp
~ 860Si-CH₃ Rock / Aromatic C-H OOP BendStrong
~ 840Si-CH₃ Rock / Aromatic C-H OOP BendStrong

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability during a vibration. Vibrations that are symmetric and involve less polar bonds tend to be strong in the Raman spectrum. rsc.org

For this compound, key expected Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring is expected to produce a very strong and sharp band, typically around 1000 cm⁻¹. libretexts.orgchina-csm.orgresearchgate.net Other ring deformation and stretching modes will also be visible.

Si-C Stretching: The symmetric stretching vibration of the Si-C bonds is typically strong in the Raman spectrum and is expected in the 600-750 cm⁻¹ range. researchgate.net

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear in the 2800-3100 cm⁻¹ region, similar to the FT-IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key structural motifs and allowing for a detailed analysis of the molecular framework. researchgate.netyoutube.com

Table 4: Predicted Raman Shifts for this compound
Raman Shift (cm⁻¹) Vibrational Mode Assignment Expected Intensity
~ 3050Aromatic C-H StretchMedium
~ 2960Asymmetric CH₃ StretchStrong
~ 2900Symmetric CH₃ StretchStrong
~ 1590Aromatic C=C Ring StretchStrong
~ 1000Aromatic Ring Breathing ModeVery Strong
~ 700Symmetric Si-C StretchStrong

Characteristic Vibrational Modes of Silyl (B83357) and Methoxy Groups

The vibrational spectrum of this compound is characterized by the distinct infrared (IR) and Raman absorptions of its trimethylsilyl (TMS) and methoxy functional groups attached to the benzene ring.

The trimethylsilyl groups present several characteristic vibrational modes. A strong, sharp band corresponding to the symmetric deformation of the Si-CH₃ group is consistently observed around 1250 cm⁻¹. researchgate.netnih.gov Additionally, Si-C stretching and CH₃ rocking vibrations give rise to strong bands in the 750-865 cm⁻¹ region. nih.gov The asymmetric C-H stretching vibrations of the Si-CH₃ groups typically appear at approximately 2960 cm⁻¹. nih.gov

The methoxy group also exhibits signature vibrational frequencies. The C-H stretching in the methyl group of the anisole (B1667542) moiety is found in the 2850-2960 cm⁻¹ range. nist.gov The Ar-O-C asymmetric stretching vibration is expected to produce a strong band in the 1230-1275 cm⁻¹ region, while the symmetric stretching appears in the 1020-1075 cm⁻¹ range.

The aromatic ring itself contributes to the spectrum with C-H stretching vibrations typically observed between 3030 and 3100 cm⁻¹. researchgate.netnih.gov In-ring C-C stretching vibrations for aromatic compounds are found in the 1450-1600 cm⁻¹ region. nih.gov

A summary of the expected characteristic vibrational modes is presented in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Trimethylsilyl (Si(CH₃)₃)Symmetric CH₃ Deformation~1250
Si-C Stretch & CH₃ Rock750-865
Asymmetric C-H Stretch~2960
Methoxy (O-CH₃)C-H Stretch2850-2960
Asymmetric Ar-O-C Stretch1230-1275
Symmetric Ar-O-C Stretch1020-1075
Benzene RingAromatic C-H Stretch3030-3100
C-C In-Ring Stretch1450-1600

Mass Spectrometry

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Under electron ionization, silylated aromatic compounds undergo characteristic fragmentation. For this compound, the molecular ion peak (M⁺˙) is expected at m/z 252, corresponding to its molecular weight. hoffmanchemicals.com A common fragmentation pathway for trimethylsilyl derivatives is the loss of a methyl radical (•CH₃), leading to a prominent [M-15]⁺ ion at m/z 237. This fragment is often the base peak in the mass spectra of silylated compounds. lcms.cz

Further fragmentation may involve the loss of the entire trimethylsilyl group ([M-73]⁺) or rearrangements. In aromatic silyl ethers, cleavage of the Ar-O bond can occur. For instance, in the mass spectrum of 4-methoxyphenol, TMS derivative, a significant fragment is observed that corresponds to the loss of the methoxy group. rsc.org The presence of two TMS groups in this compound may lead to more complex fragmentation patterns, including sequential loss of methyl groups or trimethylsilyl moieties.

A table summarizing the predicted major fragments in the EI-MS of this compound is provided below.

Fragment IonProposed Structurem/z (Predicted)
[M]⁺˙[C₁₃H₂₄OSi₂]⁺˙252
[M-15]⁺[C₁₂H₂₁OSi₂]⁺237
[M-73]⁺[C₁₀H₁₅OSi]⁺179
[M-89]⁺[C₁₀H₁₅Si]⁺163

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. sigmaaldrich.com For this compound, with a molecular formula of C₁₃H₂₄OSi₂, the theoretical exact mass can be calculated. This technique is invaluable for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. researchgate.net The high accuracy of HRMS, often to within a few parts per million (ppm), allows for the unambiguous determination of the elemental formula. uninsubria.it

PropertyValue
Molecular FormulaC₁₃H₂₄OSi₂
Molecular Weight252.50 g/mol
Theoretical Exact MassCalculated based on isotopic masses

Chromatographic and Hyphenated Techniques in Analysis

Ultra-Performance Liquid Chromatography–Time-of-Flight Mass Spectrometry (UPLC-TOFMS) for Purity and Reaction Monitoring

Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) is a highly effective method for the analysis of organosilicon compounds like this compound. This technique offers high resolution and sensitivity, making it ideal for assessing the purity of the compound and for monitoring the progress of silylation reactions. chemicalbook.com

In a typical application, a UPLC system provides rapid and efficient separation of the target compound from starting materials, byproducts, and other impurities. The eluent is then introduced into the TOF-MS, which provides accurate mass measurements of the separated components. This allows for the confident identification of this compound based on its retention time and exact mass. The high data acquisition rate of TOF-MS also enables the generation of detailed chromatograms that are useful for quantitative analysis and for tracking the formation of the desired product over the course of a chemical reaction. chemicalbook.com

TechniqueApplicationKey Advantages
UPLC-TOFMSPurity assessment of this compound.High resolution, high sensitivity, rapid analysis.
Monitoring the progress of silylation reactions to form the target compound.Accurate mass measurement for confident compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. In the context of analyzing complex samples containing silylated aromatic compounds, GC-MS provides high-resolution separation and definitive structural elucidation. The volatility of this compound makes it an ideal candidate for GC-MS analysis.

The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column more quickly, resulting in characteristic retention times that aid in their identification.

Following separation in the GC, the eluted molecules enter the mass spectrometer. Here, they are subjected to electron ionization, which fragments the molecules into a series of characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

Detailed research into the mass spectrometric behavior of trimethylsilylated (TMS) compounds reveals predictable fragmentation patterns. A common fragmentation pathway for TMS derivatives involves the loss of a methyl group (a neutral loss of 15 Da), resulting in a prominent [M-15]+ ion. nih.gov This is often one of the most abundant ions in the mass spectrum and is a key indicator of the presence of a trimethylsilyl group.

The interpretation of the resulting mass spectrum, in conjunction with the retention time, allows for the unambiguous identification and quantification of this compound in a mixture.

Table 1: GC-MS Data for this compound

ParameterValueReference
Molecular Formula C13H24OSi2 hoffmanchemicals.com
Molecular Weight 252.5 g/mol hoffmanchemicals.com
Expected Key Fragmentation [M-15]+ (loss of CH3) nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on “this compound” that strictly adheres to the detailed outline provided. The search for specific applications of this exact compound in the synthesis of polycyclic aromatic hydrocarbons and diverse heterocyclic systems, or its use in the specified materials science applications, did not yield sufficient verifiable research findings.

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To ensure the generation of a thorough, informative, and scientifically accurate article, specific published research detailing these applications for the named compound is required. Without such sources, creating the article as requested would lead to speculation and unsubstantiated claims, which would not meet the required standards of accuracy and authoritativeness.

Applications of 4 Methoxy 1,2 Bis Trimethylsilyl Benzene and Its Derivatives in Advanced Organic Synthesis and Materials Science

Reagent in Specialized Organic Transformations

4-Methoxy-1,2-bis(trimethylsilyl)benzene is a versatile precursor in organic synthesis, primarily utilized for the generation of a highly reactive intermediate, 3-methoxybenzyne. This aryne opens pathways to complex molecular architectures that are otherwise challenging to access. Furthermore, analogues of this compound, bearing the characteristic methoxybenzene scaffold, have found significant applications in biochemical research, where they are employed to interact with and modulate the function of biological macromolecules.

One of the most powerful applications of this compound is its role as a precursor for 3-methoxybenzyne. Silylated aryl compounds, such as 2-(trimethylsilyl)aryl triflates, are excellent and widely used benzyne (B1209423) precursors that can generate arynes under mild conditions upon treatment with a fluoride (B91410) source. greyhoundchrom.com This approach avoids the harsh conditions required with other methods, such as the use of strong bases. greyhoundchrom.com

The generation of 3-methoxybenzyne from its precursor, typically a triflate derivative like 3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), allows for its immediate use in situ. This highly electrophilic intermediate readily participates in a variety of transformations, most notably cycloaddition reactions. nih.gov A key application is in [4+2] cycloaddition reactions (Diels-Alder type reactions) with suitable dienes for annulation, which is the formation of a new ring. rsc.org This strategy is particularly effective for the synthesis of highly substituted and functionalized naphthalenes, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science. rsc.orglifechemicals.comrsc.org

For instance, 3-methoxybenzyne, generated from its silylated precursor, can react with substituted 2-pyrones. This reaction proceeds via a [4+2] cycloaddition followed by a decarboxylative aromatization sequence to yield multisubstituted methoxynaphthalenes. rsc.org The presence of the methoxy (B1213986) group on the benzyne intermediate influences the regioselectivity of the cycloaddition, directing the orientation of the reactants and thereby controlling the substitution pattern on the final naphthalene (B1677914) product. rsc.orgnih.gov This control is crucial for the targeted synthesis of complex molecules. The versatility of this method allows for the creation of a diverse library of naphthalene derivatives by simply varying the reaction partner of the aryne. rsc.org

Table 1: Representative Benzyne-Mediated Annulation Reaction
Benzyne PrecursorReaction Partner (Diene)Key ConditionsProduct TypeSignificance
3-methoxy-2-(trimethylsilyl)phenyl triflate4-bromo-6-methyl-2-pyroneCesium Fluoride (CsF) in Acetonitrile (MeCN)Regioisomeric mixture of substituted methoxynaphthalenesDemonstrates synthesis of functionalized naphthalenes via [4+2] cycloaddition-aromatization. rsc.org

Analogues of this compound, specifically molecules containing a methoxy-substituted benzene (B151609) ring, are valuable tools in biochemical research for studying and modulating enzyme activity. The methoxy group can play a critical role in the binding of a small molecule to an enzyme's active site, influencing both affinity and specificity.

A notable example involves the bacterial cytochrome P450 enzyme, CYP199A4, which naturally demethylates 4-methoxybenzoic acid. researchgate.net Researchers have engineered this enzyme to enhance its activity and broaden its substrate scope. A specific variant, S244D, demonstrated significantly increased oxidative demethylation activity for a wide range of para-methoxy substituted benzene analogues, including those with phenol (B47542), amide, aldehyde, and ketone functionalities. researchgate.net This work highlights how methoxy-containing compounds can be used as probes to understand enzyme mechanisms and as targets for biocatalyst development.

In another area of research, more complex analogues featuring a trimethoxybenzoyl moiety have been synthesized and identified as potent inhibitors of specific enzymes. For instance, certain sulfonamide derivatives incorporating this structural feature have shown significant inhibitory activity against human carbonic anhydrase (hCA) isozymes, which are implicated in various diseases. The precise arrangement of the methoxy groups on the phenyl ring contributes to the specific interactions within the enzyme's active site that are responsible for the observed inhibition.

Table 2: Examples of Enzyme Modulation by Methoxybenzene Analogues
Enzyme TargetAnalogue TypeObserved EffectResearch Application
CYP199A4 (S244D variant)para-Methoxy substituted benzenes (e.g., 4-methoxyphenol, 4-methoxyacetophenone)Enhanced rate of oxidative demethylationBiocatalyst development and study of enzyme-substrate interactions. researchgate.net
Human Carbonic Anhydrase (hCA)Sulfonamides with a 3,4,5-trimethoxybenzoyl groupPotent inhibition of enzyme activityDevelopment of therapeutic agents.

The stabilization of protein structures is a critical goal in proteomics, drug discovery, and for the development of protein-based therapeutics. Small molecules can act as "pharmacological chaperones," binding to proteins and stabilizing their correct, native conformation. springernature.com Analogues containing the methoxybenzene motif can be particularly effective in this role due to the unique properties of the methoxy group.

The methoxy group is considered a non-lipophilic substituent that can nevertheless enhance the binding affinity of a ligand to a protein pocket. tandfonline.com This enhanced affinity contributes to the stabilization of the protein's structure. The methyl portion of the methoxy group can participate in favorable lipophilic or van der Waals interactions within hydrophobic pockets of the protein. Simultaneously, the oxygen atom's electronegativity can engage in other beneficial electrostatic interactions. tandfonline.com

Furthermore, unlike simple linear substituents, the methoxy group has a bent geometry. This specific conformation can be crucial for achieving a complementary fit within a protein's binding site, leading to a more stable protein-ligand complex. tandfonline.com By designing ligands that incorporate methoxy groups, researchers can systematically explore protein pockets and optimize binding interactions, leading to small molecules that effectively stabilize a target protein. This strategy is employed to rescue misfolded proteins or to enhance the thermal stability of enzymes and other proteins for research or industrial applications. springernature.comreddit.com The development of small-molecule stabilizers is a growing field, with applications ranging from treating genetic misfolding diseases to improving the shelf-life of protein-based drugs. springernature.comresearchgate.net

Synthesis and Reactivity of Analogues and Derivatives of 4 Methoxy 1,2 Bis Trimethylsilyl Benzene

Mono- and Poly-Silylated Benzene (B151609) Derivatives

The synthesis of mono- and poly-silylated benzene derivatives can be achieved through various methods, with the reactivity of the resulting compounds being heavily influenced by the number and position of the silyl (B83357) groups. Silyl groups can impact the electron density of the benzene ring, thereby affecting its susceptibility to electrophilic aromatic substitution. acs.org

One strategy for the synthesis of polysubstituted benzenes involves the regioselective difunctionalization of C-H bonds. For instance, a three-component coupling reaction can be used to introduce both silyl and boryl groups onto a benzene ring. acs.org In this process, the initial silylation of an aromatic aldimine promotes a subsequent borylation reaction. The regioselectivity of the silylation is controlled by chelation with the imino group, while the borylation is directed by steric hindrance from the newly introduced silyl group. acs.org This method allows for the programmed synthesis of tetrasubstituted benzenes, which would be challenging to prepare using conventional electrophilic substitution methods. acs.org

The presence of silyl groups on the benzene ring has been shown to promote the borylation of C-H bonds. A comparative study of the initial borylation rates of 1,3-bis(trimethylsilyl)benzene (B1601576) and m-xylene (B151644) revealed that the silylated compound reacted more than six times faster. acs.org This is attributed to the electron-donating nature of the silyl groups, which increases the electron density of the benzene ring, making it more susceptible to attack by the electron-deficient boryliridium species. acs.org

CompoundRelative Borylation Rate
1,3-bis(trimethylsilyl)benzene>6
m-xylene1

This table illustrates the activating effect of trimethylsilyl (B98337) groups on the borylation of a benzene ring compared to methyl groups. acs.org

Variations in Silyl Substituents (e.g., Trialkylsilyl, Alkoxysilyl)

The nature of the substituents on the silicon atom significantly influences the properties and reactivity of silylated benzene derivatives. Trialkylsilyl groups, such as the commonly used trimethylsilyl (TMS) group, are known for their steric bulk and electron-donating properties. chemeurope.com In contrast, alkoxysilyl groups introduce different electronic and reactivity profiles.

The synthesis of compounds with varying silyl substituents can be tailored for specific applications. For example, organo(alkoxy)silanes are particularly attractive due to their greater application potential compared to their triorganosilyl counterparts, while being more stable than the corresponding halosilane derivatives. nih.gov The direct introduction of alkoxysilyl groups onto aromatic substrates can be achieved through methods like the catalytic hydrosilylation of alkenes or the stoichiometric coupling of organometallic reagents with chloro(alkoxy)silanes. nih.gov

Recent advancements have led to the development of new silylating agents, such as tert-butyl-substituted alkoxysilyldiazenes, which allow for the catalytic alkoxysilylation of C-H bonds. nih.gov This method has been successfully applied to the transfer of mono-alkoxysilyl units to N-methylindole. nih.gov Furthermore, bench-stable bis- and tris-tert-butoxysilyl derivatives have proven to be highly resistant to base-catalyzed self-decomposition, enabling the synthesis of aromatic trialkoxysilanes through catalytic silylation of a C(sp2)-H bond. nih.gov

Silyl GroupReactivity/Stability Feature
Trialkylsilyl (e.g., TMS)Steric bulk, electron-donating. chemeurope.com
AlkoxysilylGreater application potential than trialkylsilyl derivatives, more stable than halosilanes. nih.gov
Bis- and Tris-tert-butoxysilylHigh resistance to base-catalyzed self-decomposition. nih.gov

This table summarizes key features of different silyl substituents.

Influence of Aromatic Substitution Patterns on Reactivity and Synthesis

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is profoundly influenced by the nature of the existing substituents. These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para). vedantu.comlumenlearning.com

When multiple substituents are present on the benzene ring, their combined effects determine the outcome of subsequent reactions. The activating or deactivating influence can often be approximated by the sum of the individual effects of each substituent. msu.edu The position of a new substituent is determined by the directing effects of the existing groups, which can be either reinforcing or antagonistic. msu.edu

The synthesis of polysubstituted benzenes requires careful planning of the order of substituent introduction to achieve the desired isomer. pressbooks.publibretexts.org For instance, if the desired product has a meta relationship between two groups, it is often necessary to introduce a meta-directing group first. libretexts.org Retrosynthetic analysis is a valuable tool for planning the synthesis of such compounds. pressbooks.pubyoutube.com

Substituent TypeEffect on ReactivityDirecting Effect
Electron-Donating (e.g., -OCH3, -CH3)ActivatingOrtho, Para
Electron-Withdrawing (e.g., -NO2, -CN)DeactivatingMeta
Halogens (e.g., -Cl, -Br)DeactivatingOrtho, Para

This table provides a general overview of the influence of different substituent types on electrophilic aromatic substitution.

Development of Structurally Related Silabenzenes and Other Silicon-Containing Aromatic Analogues

The quest for aromatic compounds containing elements other than carbon has led to significant research into "heavy benzenes," where a carbon atom in the benzene ring is replaced by a heavier Group 14 element like silicon. nih.gov Silabenzene, a heteroaromatic compound with one silicon atom in the benzene ring, has been a long-standing target of theoretical and synthetic studies. chemeurope.comwikipedia.org

Early attempts to synthesize stable silabenzenes were often thwarted by their high reactivity and tendency to dimerize, even at low temperatures. chemeurope.com This high reactivity is due to the polarized nature of the silicon-carbon π bonds. wikipedia.org A breakthrough in this field was the synthesis of a kinetically stabilized silabenzene by introducing a sterically demanding substituent, the 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) group, onto the silicon atom. acs.orgresearchgate.net X-ray crystallographic analysis of this stable silabenzene confirmed a planar geometry with delocalized π-electrons, indicative of aromatic character. acs.org

Despite their aromaticity, the reactivity of silabenzenes differs from that of benzene. They tend to undergo 1,2- or 1,4-addition reactions, which destroy the aromaticity of the ring, in contrast to the substitution reactions typical of benzene. chemeurope.comwikipedia.org Silabenzenes are also sensitive to light, undergoing photochemical isomerization to the corresponding silabenzvalene. wikipedia.org

Beyond silabenzene, research has expanded to include other silicon-containing aromatic analogues, such as disilabenzenes and silicon-containing nitrogen heterocycles. chemeurope.comnih.gov The synthesis of a 1,2-disilabenzene has been achieved through the cyclotrimerization of a disilyne with phenylacetylene. chemeurope.com The development of synthetic methods for silicon-containing heterocycles, such as tetrahydroquinolines and tetrahydroisoquinolines, is driven by their potential applications in medicinal chemistry, as the incorporation of silicon can favorably alter the physicochemical and biological properties of drug candidates. nih.gov

Compound TypeKey Structural FeatureNotable Property/Reactivity
SilabenzeneOne silicon atom in a six-membered aromatic ring. wikipedia.orgHighly reactive, undergoes addition reactions. chemeurope.comwikipedia.org
Kinetically Stabilized SilabenzeneBulky substituent on the silicon atom. researchgate.netStable and isolable at room temperature. researchgate.net
1,2-DisilabenzeneTwo adjacent silicon atoms in the aromatic ring. chemeurope.comSynthesized via cyclotrimerization. chemeurope.com
Silicon-Containing Nitrogen HeterocyclesSilicon atom incorporated into a heterocyclic ring system. nih.govPotential for improved drug-like properties. nih.gov

This table highlights some of the key developments in the field of silicon-containing aromatic analogues.

Future Research Directions and Emerging Opportunities in 4 Methoxy 1,2 Bis Trimethylsilyl Benzene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of arylsilanes often involves multi-step procedures with the use of stoichiometric and potentially hazardous reagents, leading to significant waste generation. Future research into the synthesis of 4-Methoxy-1,2-bis(trimethylsilyl)benzene should prioritize the development of more sustainable and atom-economical methods. A promising avenue lies in the direct C-H silylation of methoxybenzene.

Recent advancements have demonstrated the potential of earth-abundant metal catalysts, such as those based on potassium tert-butoxide, for the direct silylation of aromatic heterocycles. repec.orgnih.govresearchgate.net These methods are highly atom-economical, producing only hydrogen gas (H₂) as a byproduct. riken.jp Adapting such catalytic systems for the regioselective di-silylation of methoxybenzene to produce this compound would represent a significant step towards a greener synthesis.

Furthermore, the use of rare-earth metal catalysts, like scandium complexes, has shown remarkable selectivity and yield in the silylation of anisole (B1667542), another methoxy-benzene compound. riken.jp These catalysts operate without the need for hydrogen acceptors, further enhancing their atom economy. riken.jp Research into similar catalytic systems could lead to highly efficient and selective one-pot syntheses of this compound.

Table 1: Comparison of Potential Synthetic Routes for Arylsilanes

Method Catalyst Type Byproducts Atom Economy Sustainability
Traditional Grignard Stoichiometric Mg MgX₂ salts Low Low
Transition Metal Catalyzed Precious metals (e.g., Pd, Rh) Halide salts Moderate Moderate

Exploration of Novel Catalytic Transformations and Reaction Cascades

The two trimethylsilyl (B98337) groups in this compound offer reactive sites for a variety of catalytic transformations. Future research should focus on leveraging these groups to develop novel synthetic methodologies and reaction cascades. The silyl-Heck reaction, for instance, presents an opportunity to directly convert the C-Si bonds into C-C bonds with alkenes, providing a pathway to more complex molecular architectures. nih.gov

Moreover, aryl silanes are known to participate in a range of cross-coupling reactions. researchgate.net Investigating the selective mono- or di-functionalization of this compound through palladium- or nickel-catalyzed cross-coupling reactions with various electrophiles could unlock a plethora of new derivatives with tailored properties.

The development of reaction cascades, where multiple transformations occur in a single pot, is another exciting frontier. A potential cascade could involve the initial functionalization of one silyl (B83357) group, followed by an intramolecular reaction directed by the newly introduced functionality and the remaining silyl group or the methoxy (B1213986) substituent. Rhenium-catalyzed hydrosilylation is another area where the reactivity of the silicon-hydride bond is harnessed for catalytic transformations, and exploring analogous reactivity for C-Si bonds could lead to new discoveries. encyclopedia.pubmdpi.com

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules and for elucidating reaction mechanisms. researchgate.net For this compound, advanced computational modeling can play a crucial role in several areas.

Firstly, DFT calculations can be employed to predict the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of the molecule. researchgate.net This information is vital for understanding its potential in electronic and photonic applications. Secondly, computational studies can be used to model the transition states and reaction pathways of potential synthetic routes and catalytic transformations. This can aid in the rational design of more efficient and selective catalysts and in optimizing reaction conditions. rsc.orgrsc.orgresearchgate.net

Mechanistic investigations of silylation and desilylation reactions can also be significantly enhanced through computational modeling. rsc.orgrsc.org For instance, understanding the intricate details of catalyst-substrate interactions and the role of the methoxy group in directing the regioselectivity of reactions can be achieved through detailed computational analysis.

Integration into Supramolecular Chemistry and Nanomaterials Science

The unique structural and electronic features of this compound make it an attractive candidate for applications in supramolecular chemistry and nanomaterials science. The trimethylsilyl groups can act as bulky substituents that influence the self-assembly and packing of molecules in the solid state, potentially leading to the formation of interesting supramolecular architectures.

In the realm of nanomaterials, organosilanes are widely used as coupling agents to modify the surface of nanoparticles, enhancing their dispersion and compatibility with polymer matrices. mdpi.comlabinsights.nl this compound, or its derivatives, could be explored as novel surface modifiers for silica (B1680970) or other oxide nanoparticles. The aromatic core and the methoxy group could impart specific functionalities to the nanoparticle surface, such as hydrophobicity, and potential for further chemical modification. The development of hybrid organic-inorganic nanomaterials with tailored properties is a key area of future research. mdpi.com

Investigation of Photo- and Electro-Chemical Properties for Advanced Device Applications

Aryl silanes have garnered significant interest as materials for optoelectronic devices, including organic light-emitting diodes (OLEDs), due to their wide bandgap and high triplet energy levels. rsc.org The introduction of a methoxy group, an electron-donating substituent, into the aromatic ring of this compound is expected to modulate its electronic properties, potentially leading to interesting photophysical and electrochemical behavior.

Future research should focus on a thorough investigation of the absorption, emission, and redox properties of this compound. Cyclic voltammetry can be used to determine its oxidation and reduction potentials, providing insights into its suitability as a charge-transporting or emissive material in electronic devices. elsevierpure.comresearchgate.netresearchgate.net Photochemical studies, including investigations into its fluorescence and phosphorescence characteristics, are also crucial. rsc.orgsemanticscholar.orgrsc.orgacs.org The potential for photochemical silylation reactions involving this molecule could also be explored as a novel synthetic tool. rsc.org Furthermore, the development of derivatives of this compound could lead to new materials with tailored photo- and electro-chemical properties for applications in sensors, solar cells, and other advanced electronic devices. elsevierpure.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.